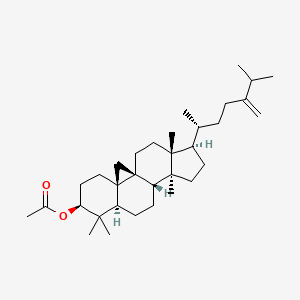

24-Methylenecycloartanol acetate

Übersicht

Beschreibung

1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta[a]cyclopropa is a complex organic compound with a unique structure It is known for its intricate molecular arrangement, which includes multiple rings and substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta[a]cyclopropa involves several steps. One common method includes the use of cyclopentadiene and isoprene as starting materials. The reaction typically proceeds through a Diels-Alder reaction followed by a series of hydrogenation and alkylation steps. The reaction conditions often require high temperatures and pressures, as well as the use of catalysts such as palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta[a]cyclopropa undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

Substitution: Chlorine (Cl2), Bromine (Br2)

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta[a]cyclopropa has several applications in scientific research:

Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on reactivity.

Biology: Researchers investigate its potential biological activity, including its interactions with enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta[a]cyclopropa involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact mechanism may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

β-Cubebene: A structurally related compound with similar ring systems and substituents.

β-Cuvebene: Another similar compound with comparable molecular features.

Uniqueness

1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta[a]cyclopropa is unique due to its specific arrangement of rings and substituents, which confer distinct chemical and physical properties

Biologische Aktivität

24-Methylenecycloartanol acetate (24-MCA) is a triterpene compound predominantly found in various plant species, including those in the Euphorbia genus. This compound has garnered attention due to its diverse biological activities, particularly its antifungal, antidiabetic, and antimicrobial properties. This article explores the biological activity of 24-MCA, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cycloartanol backbone, which contributes to its biological efficacy. The molecular formula is C30H50O2, and it exhibits structural features typical of triterpenes, which are known for their pharmacological potentials.

Antifungal Activity

Research indicates that 24-MCA exhibits significant antifungal properties. A study demonstrated that latex containing 24-MCA showed effective inhibition against fungal pathogens such as Botrytis cinerea. The minimum inhibitory concentration (MIC) for 24-MCA was determined to be between 500–1000 μg/mL, while in latexes, concentrations reached as high as 11,000 μg/mL, indicating enhanced antifungal activity due to the latex matrix .

Table 1: Antifungal Activity of 24-MCA

| Compound | MIC (μg/mL) | Source |

|---|---|---|

| 24-Methylenecycloartanol | 500-1000 | Isolated from latex |

| Latex containing 24-MCA | 11,000 | Euphorbia species |

Antidiabetic Activity

In vitro studies have shown that a combination of cycloartenol and 24-MCA enhances cell viability in pancreatic beta cells (RIN-5F cells) and protects against glucose toxicity. In animal models, particularly high-fat diet-streptozotocin induced type II diabetic rats, administration of the compound at a dosage of 1 mg/kg resulted in significant reductions in blood glucose levels .

Table 2: Antidiabetic Effects of 24-MCA

| Treatment | Dosage (mg/kg) | Effect on Blood Glucose |

|---|---|---|

| Cycloartenol + 24-MCA | 1 | Significant reduction |

Antimicrobial Activity

24-MCA also demonstrates antimicrobial properties. It has been identified as an effective inhibitor against various bacterial strains, including those resistant to conventional antibiotics. In vitro assays have confirmed its efficacy against Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent .

Table 3: Antimicrobial Activity of 24-MCA

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | Significant | MedChemExpress |

The biological activities of 24-MCA can be attributed to its ability to disrupt cellular membranes of pathogens and modulate immune responses. The compound's lipophilicity allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death in fungi and bacteria .

Case Studies

- Euphorbia Latex Study : In a comprehensive study examining the latex from various Euphorbia species, researchers found that the concentration of bioactive metabolites like 24-MCA was significantly higher in latex than in other plant tissues. This suggests a specialized role in plant defense mechanisms against pathogens .

- Diabetes Management : A clinical trial involving diabetic rats showed that treatment with a combination of cycloartenol and 24-MCA improved glycemic control and enhanced pancreatic function, demonstrating its potential as a therapeutic agent for managing diabetes .

Eigenschaften

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23-,25-,26+,27+,28+,30-,31+,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIMYSSYXBYIBJ-LLSUAUSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.